molecular formula C21H19N5O2S B2494852 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 894068-35-0

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Numéro de catalogue: B2494852
Numéro CAS: 894068-35-0
Poids moléculaire: 405.48
Clé InChI: CMBJJXPWYYWZJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a tetrahydronaphthalene moiety. Its design integrates sulfonamide pharmacophores with heterocyclic systems, a strategy often employed to enhance binding affinity and selectivity toward enzyme targets. Evidence from Cardiff University highlights its role as a candidate binder for PEF(S), a protein target implicated in enzymatic regulation. Structural analysis suggests that the sulfonamide group facilitates interactions with active or allosteric sites, while the triazolopyridazine core contributes to π-π stacking and hydrophobic interactions .

Propriétés

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-29(28,19-9-8-15-4-1-2-5-16(15)13-19)25-18-7-3-6-17(12-18)20-10-11-21-23-22-14-26(21)24-20/h3,6-14,25H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJJXPWYYWZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that integrates multiple heterocyclic structures. Its potential biological activities make it a subject of interest in medicinal chemistry. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C12H11N5O2SC_{12}H_{11}N_5O_2S and features a sulfonamide group attached to a tetrahydronaphthalene moiety and a triazolo-pyridazine ring. The presence of these heterocycles suggests diverse interactions with biological targets.

Synthesis

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides.
  • Final Coupling : The tetrahydronaphthalene moiety is coupled to the triazolo-pyridazine structure to yield the final product.

Biological Activities

The biological activities of this compound are primarily attributed to its structural components. Key activities include:

  • Antitumor Activity : Compounds containing triazole and pyridazine rings have shown significant anticancer properties due to their ability to inhibit various kinases involved in cancer progression.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies indicate that similar compounds exhibit activity against a range of bacterial strains.
  • Anti-inflammatory Effects : The presence of heterocycles can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of the compound. Key points include:

Structural FeatureBiological ActivityMechanism
Triazole RingAnticancerKinase inhibition
Sulfonamide GroupAntibacterialInhibition of folate synthesis
TetrahydronaphthaleneAnti-inflammatoryModulation of inflammatory mediators

Case Studies

  • Antitumor Studies : A study evaluated the compound against various cancer cell lines and found significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was linked to the inhibition of specific kinase pathways involved in tumor growth.
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics.
  • Anti-inflammatory Research : Experimental models showed that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Target Biological Activity Source
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide [1,2,4]Triazolo[4,3-b]pyridazine + sulfonamide Sulfonamide group; tetrahydronaphthalene linkage PEF(S) Allosteric inhibition via TNS displacement Cardiff University
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) [1,2,4]Triazolo[4,3-b]pyridazine + acetamide Methyl-acetamide group; no sulfonamide Lin28 proteins Lin28 inhibition, CSC differentiation Functional study
Substituted [1,2,4]Triazolo[4,3-b]pyridazin-6-yl pyridines (e.g., Compounds 8–10) [1,2,4]Triazolo[4,3-b]pyridazine + pyridine Pyridine linkage; alkoxy/methoxy groups PEF(S) Competitive binding to enzymatic pockets Cardiff University
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide [1,2,4]Triazolo[4,3-b]pyridazine + propenamide Trifluoromethyl group; pyrrolidine linkage Synthetic C–C coupling Radical-mediated synthesis applications Cambridge Chemistry

Functional and Mechanistic Differences

Target Engagement and Selectivity

  • PEF(S) Binders : The target compound and substituted pyridines (e.g., Compounds 8–10) share affinity for PEF(S), likely due to sulfonamide/pyridine groups interacting with polar residues in the enzyme’s allosteric site. However, the tetrahydronaphthalene group in the target compound may confer enhanced lipophilicity, improving membrane permeability compared to pyridine-linked analogues .
  • Lin28-1632 : Despite structural similarity in the triazolopyridazine core, Lin28-1632 lacks sulfonamide functionality. Its acetamide group and methyl substitution enable selective binding to Lin28, disrupting Lin28/let-7 interactions critical for cancer stem cell (CSC) maintenance .

Pharmacokinetic and Toxicity Profiles

  • ADME-Tox Screening : Compounds with triazolopyridazine cores, including the target compound, were screened using FAFDrug3 to exclude pan-assay interference compounds (PAINs). Sulfonamide derivatives showed favorable ADME profiles, whereas pyridine-linked analogues exhibited higher metabolic liabilities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.